Product packaging for JBJ-04-125-02(Cat. No.:)

JBJ-04-125-02

Cat. No.: B3028435
M. Wt: 543.6 g/mol
InChI Key: VHQVOTINPRYDAO-AREMUKBSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Epidermal Growth Factor Receptor in Cellular Physiology and Pathogenesis

The EGFR is activated by various ligands, including epidermal growth factor (EGF) and transforming growth factor-alpha (TGF-α) physiology.orgphysiology.org. Upon ligand binding, EGFR undergoes dimerization, either homodimerization or heterodimerization with other ErbB family members, triggering autophosphorylation of its intracellular tyrosine kinase domain physiology.orgplos.orgwustl.edunih.gov. This activation initiates downstream signaling cascades, such as the Ras/Raf/MAPK, PI3K/Akt, and JAK/STAT pathways, which are fundamental for regulating cell proliferation, survival, differentiation, migration, and cell cycle progression physiology.orgnih.govnih.gov.

In normal physiological conditions, EGFR signaling maintains tissue homeostasis. However, aberrant activation of EGFR, frequently driven by activating mutations (e.g., exon 19 deletions, L858R point mutation), gene amplification, or overexpression, is a significant factor in cancer development and progression physiology.orgnih.govnih.gov. In NSCLC, these alterations are found in a substantial proportion of patients, making EGFR a prime therapeutic target annualreviews.orgiu.edu. Overexpression of EGFR in cancer cells, often reaching significantly higher levels than in normal cells, correlates with tumor progression, resistance to chemotherapy, and a poorer prognosis nih.gov.

Evolution of EGFR Tyrosine Kinase Inhibitors (TKIs) in Targeted Therapy

The understanding of EGFR's role in cancer led to the development of targeted therapies designed to inhibit its aberrant activity. This has resulted in a progression of EGFR-TKIs through several generations, each with distinct mechanisms and improved efficacy against specific resistance mechanisms.

First-Generation EGFR-TKIs: Drugs like gefitinib (B1684475) and erlotinib (B232) were among the first targeted therapies for EGFR-mutated NSCLC. They function as reversible, ATP-competitive inhibitors, binding to the ATP-binding pocket of the EGFR kinase domain. This binding blocks EGFR autophosphorylation and downstream signaling, thereby inhibiting cancer cell proliferation and promoting apoptosis. These agents are particularly effective against common sensitizing mutations such as exon 19 deletions and the L858R mutation iu.edunih.govmdpi.comegfrcancer.orgcancerconnect.comamegroups.orgfrontiersin.org.

Second-Generation EGFR-TKIs: Developed to overcome some limitations of the first generation, second-generation TKIs, including afatinib (B358) and dacomitinib, also act as irreversible ATP-competitive inhibitors. They form covalent bonds with the EGFR kinase domain, leading to more sustained inhibition. These TKIs can target sensitizing mutations and also show some activity against the T790M resistance mutation, although often with dose-limiting toxicities due to off-target inhibition of wild-type EGFR iu.edumdpi.comnih.govfrontiersin.orgmdpi.com.

Third-Generation EGFR-TKIs: Osimertinib (B560133) represents a significant advancement as a third-generation TKI. It is designed to irreversibly and selectively bind to the ATP-binding pocket of EGFR, specifically targeting the T790M resistance mutation while sparing wild-type EGFR. This selectivity improves the therapeutic window and efficacy in patients who have developed resistance to earlier generations of TKIs due to the T790M mutation iu.edumdpi.comamegroups.orgfrontiersin.orgmdpi.comnih.govnih.govfrontiersin.orgfrontiersin.org.

JBJ-04-125-02: Identified as a fourth-generation EGFR inhibitor, this compound operates via an allosteric mechanism guidetopharmacology.org. Unlike ATP-competitive inhibitors, allosteric inhibitors bind to a different site on the receptor, offering a complementary therapeutic strategy nih.govnih.gov. This compound is noted for its mutant-selectivity and potent inhibition of EGFR, including resistance mutations such as C797S, which are problematic for third-generation TKIs nih.govnih.govmedchemexpress.com. It has demonstrated significant potency against various EGFR mutations, including the L858R/T790M/C797S triple mutant nih.govnih.govmedchemexpress.com.

Despite the effectiveness of targeted therapies, acquired resistance remains a significant challenge, limiting long-term treatment efficacy. Resistance mechanisms can be broadly categorized as on-target (alterations within EGFR) or off-target (activation of bypass pathways).

The most prevalent mechanism of acquired resistance to first- and second-generation EGFR-TKIs is the emergence of the T790M mutation in exon 20 of the EGFR gene mdpi.comfrontiersin.orgfrontiersin.orgnih.govnih.govjst.go.jpnih.govnih.govaacrjournals.orgaacrjournals.orgoncokb.orgnih.govplos.org. This "gatekeeper" mutation substitutes methionine for threonine at amino acid position 790 within the ATP-binding pocket. The T790M mutation increases the affinity of the EGFR kinase for ATP, thereby outcompeting the binding of ATP-competitive TKIs and rendering the cancer cells resistant to these drugs nih.govnih.govnih.govoncokb.org. This mutation is found in approximately 50-60% of patients who relapse after initial response to gefitinib or erlotinib nih.govnih.gov.

Resistance to third-generation TKIs like osimertinib often arises from further mutations in the EGFR kinase domain, with the C797S mutation being a primary culprit amegroups.orgnih.govfrontiersin.orgacs.orgamegroups.orgrsc.orgaacrjournals.orgaacrjournals.org. The cysteine residue at position 797 is crucial for the covalent binding of third-generation TKIs. The substitution of serine for cysteine at this site impairs this critical interaction, leading to resistance nih.govfrontiersin.orgacs.orgamegroups.orgaacrjournals.org. The C797S mutation can occur in conjunction with the T790M mutation and activating mutations, forming triple mutant EGFR (e.g., L858R/T790M/C797S), which poses a significant therapeutic hurdle amegroups.orgnih.govnih.govmedchemexpress.comrsc.orgaacrjournals.orgaacrjournals.org. This compound has demonstrated the ability to inhibit signaling in cells harboring the EGFRL858R/T790M/C797S triple mutation, highlighting its potential to overcome this form of resistance nih.govnih.govmedchemexpress.com.

EGFR signaling is initiated and sustained through receptor dimerization physiology.orgplos.orgwustl.edunih.govjcancer.orgmdpi.com. While essential for normal signaling, dysregulated dimerization or increased EGFR dimer formation can contribute to therapeutic resistance. For allosteric inhibitors like this compound, increased EGFR dimer formation has been identified as a factor that can limit their efficacy as single agents nih.govnih.gov. However, a notable finding is that this compound exhibits synergistic activity with osimertinib. Osimertinib, an ATP-competitive inhibitor, uniquely and significantly enhances the binding of this compound to mutant EGFR, leading to improved inhibition of cellular growth and increased efficacy in vitro and in vivo nih.govnih.govselleckchem.com. This combination strategy may offer a pathway to overcome resistance mechanisms related to dimerization and other factors.

Compound Data

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H26FN5O3S B3028435 JBJ-04-125-02

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-(5-fluoro-2-hydroxyphenyl)-2-[3-oxo-5-(4-piperazin-1-ylphenyl)-1H-isoindol-2-yl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26FN5O3S/c30-21-5-8-25(36)24(16-21)26(27(37)33-29-32-11-14-39-29)35-17-20-2-1-19(15-23(20)28(35)38)18-3-6-22(7-4-18)34-12-9-31-10-13-34/h1-8,11,14-16,26,31,36H,9-10,12-13,17H2,(H,32,33,37)/t26-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHQVOTINPRYDAO-AREMUKBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)C3=CC4=C(CN(C4=O)C(C5=C(C=CC(=C5)F)O)C(=O)NC6=NC=CS6)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1)C2=CC=C(C=C2)C3=CC4=C(CN(C4=O)[C@H](C5=C(C=CC(=C5)F)O)C(=O)NC6=NC=CS6)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Pharmacology and Target Engagement of Jbj 04 125 02

Elucidation of Allosteric Binding Mechanism

The therapeutic efficacy of JBJ-04-125-02 is rooted in its ability to bind to a site distinct from the ATP-binding pocket, thereby modulating EGFR activity through an allosteric mechanism.

This compound engages with a specific allosteric pocket located adjacent to the orthosteric ATP-binding site within the EGFR kinase domain portlandpress.commdpi.comnih.govnih.govamegroups.org. This pocket is characterized by the outward displacement of the αC-helix, a conformational feature typically observed in the inactive state of the EGFR kinase portlandpress.commdpi.comnih.govnih.govaacrjournals.org. Structural analyses have detailed key interactions within this pocket: the hydroxyl groups of this compound form hydrogen bonds with the carbonyl of Phe856 within the DFG motif, while its phenyl ring engages in pi-pi stacking interactions with Phe723 in the P-loop mdpi.com. Additionally, the benzyl (B1604629) substituent of this compound extends towards the kinase N-lobe, interacting with residues such as Lys745 (K745) and Leu788 (L788), and notably, the gatekeeper mutation residue, Methionine 790 (T790M) nih.gov. This specific pocket, sometimes referred to as the "MEK pocket," is formed and stabilized by certain EGFR mutations, which are critical for the binding of allosteric inhibitors like this compound researchgate.net.

A key aspect of this compound's mechanism is its allosteric effect on the orthosteric ATP-binding site acs.org. Binding of this compound to the allosteric pocket has been shown to decrease the binding affinity of ATP or its analogues at the orthosteric site acs.org. This indirect modulation of ATP binding further contributes to the inhibition of EGFR kinase activity. The synergistic effect observed when this compound is combined with ATP-competitive inhibitors like osimertinib (B560133) suggests a cooperative binding mechanism where the presence of one inhibitor can positively influence the binding and efficacy of the other nih.govmdpi.com.

Profile of Target Specificity and Mutant Selectivity

This compound exhibits a pronounced selectivity profile, primarily targeting mutated forms of EGFR while demonstrating minimal activity against wild-type EGFR.

This compound has demonstrated potent inhibitory activity against EGFR variants harboring common resistance mutations, including the L858R substitution in exon 21 and the T790M mutation in exon 20, which confers resistance to first and second-generation EGFR inhibitors aacrjournals.orgaacrjournals.orgnih.govaacrjournals.org. Notably, it is also effective against the triple mutation L858R/T790M/C797S, a common mechanism of resistance to third-generation inhibitors like osimertinib portlandpress.comaacrjournals.orgaacrjournals.orgnih.govaacrjournals.orgmedchemexpress.comresearchgate.netnih.govtandfonline.com. In biochemical assays, this compound has shown subnanomolar potency against EGFRL858R/T790M, with an IC50 value reported as 0.26 nM aacrjournals.orgmedchemexpress.com. It effectively inhibits cell proliferation and downstream signaling pathways in cell lines engineered to express these resistant mutations aacrjournals.orgaacrjournals.orgmedchemexpress.comresearchgate.net.

Table 1: In Vitro Potency of this compound Against EGFR Variants

EGFR Mutation StatusIC50 (nM)Reference
EGFRL858R/T790M (biochemical)0.26 aacrjournals.orgmedchemexpress.com
EGFRL858R/T790M/C797S (Ba/F3 cells)Potent inhibition aacrjournals.orgresearchgate.net
EGFRL858R/T790M (Ba/F3 cells)Potent inhibition aacrjournals.orgresearchgate.net

A key characteristic of this compound is its marked selectivity for mutant EGFR over wild-type (WT) EGFR acs.orgmedchemexpress.com. Studies have shown that this compound does not inhibit the growth of cells expressing WT EGFR or parental cell lines lacking specific mutations aacrjournals.orgaacrjournals.orgnih.gov. This selectivity is attributed to the structural requirements for binding to the allosteric pocket, which is typically formed or stabilized by the presence of specific mutations, such as L858R, that alter the EGFR kinase domain conformation nih.gov. The mutations create or expose the allosteric binding site, while WT EGFR's native conformation sterically hinders the inhibitor's access to this site nih.gov.

Compound List:

this compound

Epidermal Growth Factor Receptor (EGFR)

Osimertinib

Gefitinib (B1684475)

Erlotinib (B232)

Afatinib (B358)

EAI045

JBJ-02-112-05

JBJ-09-063

Kinome-Wide Selectivity Profiling

Kinome-wide selectivity profiling of this compound has demonstrated excellent selectivity across the human kinome aacrjournals.orgaacrjournals.orgresearchgate.net. Using the KINOMEscan approach against a panel of 468 kinases at a concentration of 10 μmol/L, this compound exhibited a low S-Score of 0.02 aacrjournals.orgaacrjournals.org. At a 35% inhibition cutoff, only three non-ERBB family kinases were found to be significantly inhibited: MAP4K5 (9.5% control), TIE1 (29% control), and TIE2 (33% control) aacrjournals.orgaacrjournals.org. This broad selectivity profile suggests a focused inhibition on its intended targets, minimizing off-target effects across a wide range of kinases aacrjournals.orgaacrjournals.orgresearchgate.net. Notably, this compound does not exhibit binding affinity against EGFR mutants with the Del_19 mutation, where structural changes close the allosteric binding pocket aacrjournals.orgaacrjournals.org.

Downstream Signaling Pathway Interruption by this compound

This compound effectively interrupts key downstream signaling pathways regulated by EGFR, primarily impacting cell proliferation and survival. Its allosteric inhibition of EGFR leads to a reduction in the phosphorylation of critical downstream effectors, thereby modulating cellular signaling cascades nih.govaacrjournals.orgnih.govmedchemexpress.comtandfonline.com.

Inhibition of EGFR Phosphorylation

This compound demonstrates potent inhibition of EGFR phosphorylation, particularly in cell lines harboring specific EGFR mutations. In biochemical assays, it shows sub-nanomolar potency against EGFR L858R/T790M, with an IC50 value of 0.26 nM medchemexpress.comglpbio.comnih.govmdpi.comdcchemicals.comprobechem.comselleckchem.com. Studies using Ba/F3 cells and human cancer cell lines like H1975 have confirmed that this compound can significantly inhibit EGFR phosphorylation medchemexpress.comaacrjournals.orgresearchgate.netnih.govdcchemicals.com. For instance, in genetically engineered mouse models (GEM) with EGFRL858R/T790M/C797S mutations, treatment with this compound effectively inhibited EGFR phosphorylation aacrjournals.orgnih.gov. The compound's ability to downregulate EGFR phosphorylation is a direct consequence of its allosteric binding, which alters the receptor's kinase activity nih.govmdpi.comaacrjournals.org.

Modulation of PI3K/AKT Signaling Cascade

The inhibition of EGFR by this compound leads to the modulation of the PI3K/AKT signaling cascade. Research indicates that this compound treatment can inhibit AKT phosphorylation, a key event in this pathway medchemexpress.comnih.govmdpi.comaacrjournals.orgresearchgate.netnih.govtandfonline.comdcchemicals.com. In H1975 cells, this compound was observed to inhibit AKT phosphorylation, with its potency in this regard being similar to that of osimertinib aacrjournals.orgnih.gov. Pharmacodynamic studies in mouse models also showed that this compound treatment effectively inhibited AKT phosphorylation aacrjournals.orgnih.gov. This modulation of the PI3K/AKT pathway contributes to the compound's anti-proliferative effects aacrjournals.orgnih.govmedchemexpress.com.

Preclinical Efficacy Studies of Jbj 04 125 02

In Vitro Cell-Based Investigations

Laboratory studies using cancer cell lines have been crucial in characterizing the specific activity and mechanism of JBJ-04-125-02 at the cellular level.

Assessment of Anti-Proliferative Activity in EGFR-Mutant Human Cancer Cell Lines (e.g., H1975, Ba/F3 Cells Stably Transfected with EGFR Mutations)

This compound has demonstrated potent anti-proliferative effects in various EGFR-mutant cancer cell lines. In the H1975 human lung cancer cell line, which harbors the EGFR L858R/T790M mutations, this compound inhibited cell proliferation at low nanomolar concentrations. medchemexpress.comaacrjournals.orgnih.gov Further analysis in H1975 cells showed that this compound was more potent than the ATP-competitive tyrosine kinase inhibitor (TKI) osimertinib (B560133) in downregulating the phosphorylation of EGFR and ERK1/2, key proteins in cancer signaling pathways. aacrjournals.orgnih.gov Its ability to inhibit AKT phosphorylation was found to be similar to that of osimertinib. aacrjournals.orgnih.gov

The compound's efficacy was further explored in Ba/F3 cells, a type of immune cell that can be genetically engineered to express specific EGFR mutations. This compound was effective as a single agent, inhibiting the proliferation of Ba/F3 cells stably transfected with EGFR L858R, L858R/T790M, or the triple-mutant L858R/T790M/C797S. aacrjournals.orgnih.govaacrjournals.org Notably, the compound showed high selectivity for mutant forms of EGFR, as it did not inhibit the growth of parental Ba/F3 cells or those expressing wild-type (non-mutated) EGFR. aacrjournals.orgnih.govaacrjournals.org Mechanistically, this compound demonstrated its mutant selectivity by inhibiting the phosphorylation of mutant EGFR and the downstream signaling proteins AKT and ERK1/2. medchemexpress.comaacrjournals.org However, the compound was found to be ineffective against EGFR Del_19 variants. nih.govaacrjournals.org

In Vitro Anti-Proliferative Activity of this compound

Summary of the inhibitory activity of this compound against various EGFR-mutant cell lines.

Cell LineRelevant EGFR Mutation(s)Observed EffectReference
H1975L858R/T790MInhibited cell proliferation at low nanomolar concentrations. medchemexpress.comaacrjournals.orgnih.gov
Ba/F3L858RInhibited cell proliferation as a single agent. aacrjournals.orgnih.gov
Ba/F3L858R/T790MInhibited cell proliferation as a single agent. aacrjournals.orgnih.gov
Ba/F3L858R/T790M/C797SInhibited cell proliferation as a single agent. aacrjournals.orgnih.gov
Ba/F3Wild-Type EGFRNo inhibition of growth observed. aacrjournals.orgnih.gov

Analysis of Apoptosis Induction and Cell Cycle Modulation

Investigations into the cellular mechanisms triggered by this compound indicate its involvement in promoting programmed cell death, or apoptosis. Studies have shown that the combination of this compound with the ATP-competitive inhibitor osimertinib results in a significant increase in apoptosis compared to treatment with either drug alone. aacrjournals.orgnih.govselleckchem.comnih.gov EGFR signaling is known to play a critical role in pathways that regulate cell proliferation, survival, and the inhibition of apoptosis. By inhibiting this receptor, this compound interferes with these survival signals. While one study noted that a different compound promoted apoptosis without causing obvious cell cycle arrest in NCI-H1975-EGFR L858R/T790M/C797S cells, detailed cell cycle analysis specific to single-agent this compound is not extensively reported in the available literature. patsnap.com

Comparative Efficacy with Established Allosteric Inhibitors (e.g., EAI045, JBJ-02-112-05) and ATP-Competitive TKIs

This compound was developed through the optimization of earlier allosteric inhibitors, and comparative studies have confirmed its enhanced potency. aacrjournals.orgnih.gov When tested against other allosteric inhibitors like EAI045 and JBJ-02-112-05 in Ba/F3 cells with EGFR mutations, this compound emerged as the most potent inhibitor of both cell proliferation and EGFR phosphorylation. aacrjournals.orgnih.govaacrjournals.orgresearchgate.net

Comparative IC₅₀ Values of Allosteric EGFR Inhibitors

Biochemical and cellular potency of this compound compared to other inhibitors against specific EGFR mutations.

CompoundTargetIC₅₀ (nM)Assay TypeReference
This compoundEGFR L858R/T790M0.26Biochemical medchemexpress.comaacrjournals.orgaacrjournals.org
JBJ-02-112-05EGFR L858R/T790M15Biochemical aacrjournals.orgaacrjournals.org
OsimertinibEGFR L858R/T790MSimilar biochemical efficacy to this compoundBiochemical nih.gov
JBJ-09-063EGFR L858R/T790M~5-fold more potent than this compoundBiochemical nih.gov

In Vivo Research Models

Following promising in vitro results, the efficacy of this compound was evaluated in animal models to understand its anti-tumor activity in a whole-organism setting.

Evaluation of Tumor Growth Inhibition in Genetically Engineered Mouse Models (GEMs) Harboring Relevant EGFR Mutations

In genetically engineered mouse models (GEMs) designed to develop lung tumors with the EGFR L858R/T790M/C797S mutations, this compound demonstrated significant anti-tumor efficacy. aacrjournals.orgnih.gov Treatment with the compound led to pronounced tumor regressions within the first four weeks, an effect that was sustained over a 15-week treatment period. aacrjournals.orgdcchemicals.com This was in stark contrast to the earlier allosteric inhibitor, JBJ-02-112-05, which proved ineffective in the same mouse model despite having a better pharmacokinetic profile. aacrjournals.orgnih.govaacrjournals.org

Efficacy Assessment in Patient-Derived and Established Xenograft Models

The performance of this compound was also assessed in xenograft models, where human cancer cells are implanted into mice. In the H1975 xenograft mouse model, single-agent treatment with this compound resulted in tumor stasis (a halt in growth) and occasional tumor shrinkage. nih.gov In the same model, the ATP-competitive inhibitor osimertinib led to nearly complete tumor inhibition. nih.gov A pharmacodynamic study in this model revealed that this compound treatment reduced EGFR phosphorylation but had only subtle effects on downstream signaling pathways, whereas osimertinib treatment resulted in a more complete inhibition of the pathway. nih.gov

Interestingly, some research indicates that while this compound is effective as a single agent in engineered models, its efficacy is limited in patient-derived cell lines and xenograft models. nih.gov However, its potency can be significantly enhanced when used in combination with osimertinib, suggesting a synergistic relationship that leads to increased efficacy in vivo. nih.govselleckchem.com

In Vivo Efficacy of this compound

Summary of anti-tumor effects observed in various mouse models.

Model TypeEGFR Mutation(s)Observed OutcomeReference
Genetically Engineered Mouse Model (GEM)L858R/T790M/C797SMarked and sustained tumor regressions. aacrjournals.orgdcchemicals.com
H1975 XenograftL858R/T790MTumor stasis and occasional shrinkage as a single agent. nih.gov
Patient-Derived Xenograft (DFCI52)L858R/T790MLimited efficacy as a single agent. nih.gov

In Vivo Pharmacodynamic Biomarker Analysis (e.g., EGFR, AKT, ERK1/2 Phosphorylation)

In vivo pharmacodynamic studies were conducted to assess the biological effects of this compound on key signaling pathways in preclinical models. These analyses focused on the phosphorylation status of the epidermal growth factor receptor (EGFR) and its critical downstream effectors, AKT and ERK1/2, which are pivotal in cell proliferation and survival.

Research in a genetically engineered mouse (GEM) model harboring the EGFRL858R/T790M/C797S mutation demonstrated the potent activity of this compound. aacrjournals.org Following administration, the compound effectively inhibited the phosphorylation of EGFR, as well as the downstream signaling proteins AKT and ERK1/2. aacrjournals.org In a direct comparison within the same study, this compound showed more robust inhibition of this signaling pathway than a related compound, JBJ-02-112-05. aacrjournals.org

Further investigations utilized the H1975 xenograft mouse model, which also harbors a mutant form of EGFR. In this model, this compound was found to downregulate the phosphorylation of EGFR and ERK1/2 more potently than the third-generation EGFR inhibitor, osimertinib. aacrjournals.orgnih.gov Its capacity to inhibit the phosphorylation of AKT was observed to be comparable to that of osimertinib. aacrjournals.orgnih.gov

However, the efficacy of this compound on biomarker modulation was not uniform across all models. In studies using H3255GR cells, which have a different genetic background compared to H1975 cells, notable inhibition of EGFR, AKT, and ERK1/2 phosphorylation by this compound was only observed at higher concentrations (1 μmol/L and above). aacrjournals.orgnih.gov In contrast, osimertinib demonstrated inhibitory effects at concentrations that were 10-fold lower. aacrjournals.orgnih.gov

Western blot analyses in Ba/F3 cells stably transfected with various EGFR mutations further corroborated the potent and selective nature of this compound. aacrjournals.orgnih.govaacrjournals.org Among three tested compounds, this compound was the most potent inhibitor of mutant EGFR and the downstream phosphorylation of AKT and ERK1/2. nih.govaacrjournals.org

The collective in vivo pharmacodynamic data underscore the ability of this compound to modulate the EGFR signaling pathway, although its potency can be influenced by the specific mutational context of the cancer model. aacrjournals.orgnih.gov

Interactive Data Tables

Table 1: Summary of In Vivo Pharmacodynamic Effects of this compound on Biomarker Phosphorylation

Model SystemBiomarkers AnalyzedKey FindingsCitations
EGFRL858R/T790M/C797S GEMp-EGFR, p-AKT, p-ERK1/2Effective inhibition of phosphorylation for all biomarkers. More robust inhibition compared to JBJ-02-112-05. aacrjournals.org
H1975 Xenograftp-EGFR, p-AKT, p-ERK1/2More potent downregulation of p-EGFR and p-ERK1/2 compared to osimertinib. Similar inhibition of p-AKT as osimertinib. aacrjournals.orgnih.gov
H3255GR Cellsp-EGFR, p-AKT, p-ERK1/2Notable inhibition of phosphorylation only at concentrations of 1 μmol/L and higher. Less potent than osimertinib. aacrjournals.orgnih.gov
Ba/F3 Cells (Mutant EGFR)p-EGFR, p-AKT, p-ERK1/2Demonstrated the most potent inhibition of mutant EGFR and downstream signaling compared to EAI045 and JBJ-02-112-05. nih.govaacrjournals.org

Synergistic Therapeutic Strategies and Combination Regimens Involving Jbj 04 125 02

Rationale for Combination Therapy in Overcoming Acquired Drug Resistance

The clinical utility of EGFR TKIs is often limited by the development of acquired resistance mechanisms. In EGFR-mutant NSCLC, a common resistance mechanism to first- and second-generation TKIs is the emergence of the T790M "gatekeeper" mutation. While third-generation TKIs like osimertinib (B560133) effectively target the T790M mutation, subsequent resistance frequently arises through the acquisition of additional mutations, most notably the C797S mutation, which prevents the covalent binding of these inhibitors.

This challenge highlights the need for therapeutic strategies that can circumvent or delay the onset of resistance. Combination therapy, utilizing agents with distinct mechanisms of action, presents a compelling approach. Allosteric inhibitors, such as JBJ-04-125-02, bind to a site on the EGFR protein that is different from the ATP-binding pocket targeted by conventional TKIs. This alternative binding mode offers the potential to inhibit EGFR signaling even in the presence of mutations that confer resistance to ATP-competitive inhibitors. The rationale for combining this compound with other agents is to create a multi-pronged attack on EGFR signaling, thereby suppressing the emergence of resistant clones and achieving a more durable therapeutic response.

Synergistic Potentiation with Osimertinib

The combination of this compound with the third-generation EGFR TKI, osimertinib, has demonstrated significant synergistic effects in preclinical models. This synergy is particularly relevant for targeting EGFR mutations that are resistant to osimertinib alone.

Mechanistic Underpinnings of Enhanced Inhibitory Effects

The synergistic interaction between this compound and osimertinib is rooted in their complementary mechanisms of action. Osimertinib is an ATP-competitive inhibitor that forms a covalent bond with the cysteine residue at position 797 in the ATP-binding pocket of EGFR. In contrast, this compound is an allosteric inhibitor that binds to a distinct pocket on the EGFR kinase domain.

Remarkably, the binding of osimertinib to mutant EGFR has been shown to significantly enhance the binding of this compound. aacrjournals.org This cooperative binding suggests that the conformational changes induced by osimertinib's covalent attachment facilitate the interaction of this compound with its allosteric site. This dual targeting of the EGFR protein—at both the ATP-binding site and an allosteric pocket—leads to a more profound and sustained inhibition of EGFR signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways. This enhanced inhibition is crucial for overcoming the signaling redundancy and feedback loops that can contribute to drug resistance.

Preclinical Evidence for Improved Cellular Growth Inhibition and Apoptosis Induction

Preclinical studies have provided robust evidence for the enhanced anti-tumor activity of the this compound and osimertinib combination. In vitro experiments using NSCLC cell lines harboring EGFR mutations, including the osimertinib-resistant C797S mutation, have shown that the combination leads to a more effective inhibition of cellular growth compared to either agent alone. aacrjournals.org

Furthermore, the combination therapy results in a significant increase in apoptosis, or programmed cell death. aacrjournals.org This heightened induction of apoptosis is a critical factor in achieving tumor regression and preventing the survival of drug-tolerant cancer cells that could later give rise to resistant disease. The synergistic effects on cell growth inhibition and apoptosis induction have been observed in both cell-based assays and in vivo animal models of EGFR-mutant lung cancer. aacrjournals.org

Preclinical ModelFindingReference
EGFR L858R/T790M/C797S mutant cell linesThis compound as a single agent inhibits cell proliferation. aacrjournals.org
In vitro and in vivo modelsCombination of this compound and osimertinib leads to increased apoptosis and more effective cellular growth inhibition compared to single agents. aacrjournals.org
H1975 (EGFR L858R/T790M) cell viability assayThis compound inhibits cell proliferation at low nanomolar concentrations, comparable to osimertinib. aacrjournals.org

Combinatorial Approaches with Anti-EGFR Monoclonal Antibodies (e.g., Cetuximab)

Beyond TKIs, combining this compound with anti-EGFR monoclonal antibodies like cetuximab represents another promising therapeutic strategy. Cetuximab is a monoclonal antibody that binds to the extracellular domain of EGFR, preventing ligand binding and receptor dimerization, and can also induce antibody-dependent cell-mediated cytotoxicity (ADCC).

The rationale for this combination lies in the potential for a more comprehensive blockade of EGFR signaling. While this compound inhibits the intracellular kinase activity, cetuximab targets the extracellular domain. This dual-level inhibition could be particularly effective in overcoming resistance mechanisms that involve EGFR amplification or ligand-dependent signaling. Some earlier allosteric EGFR inhibitors, such as EAI045, required combination with cetuximab to achieve significant in vivo efficacy, highlighting the potential for synergy between these two classes of drugs. nih.govnih.gov Although this compound has shown single-agent activity, its combination with cetuximab could further enhance its therapeutic potential, particularly in tumors with high levels of EGFR expression or ligand-driven signaling. Preclinical studies have shown that the addition of cetuximab to chemotherapy or radiation therapy enhances antitumor activity by reducing tumor cell proliferation, angiogenesis, and DNA repair capacity, while increasing apoptosis. nih.gov

Exploration of Other Potential Synergistic Agents and Pathways

The versatility of this compound's allosteric mechanism opens the door to combinations with a variety of other targeted agents to address diverse resistance pathways. Acquired resistance to EGFR inhibitors can be driven by the activation of bypass signaling pathways, where other receptor tyrosine kinases (RTKs) take over to drive cancer cell proliferation and survival.

Key bypass pathways implicated in EGFR TKI resistance include the activation of MET and HER2. Therefore, combining this compound with inhibitors of these pathways could be a rational approach to overcome or prevent resistance. For instance, in tumors that develop MET amplification as a resistance mechanism to EGFR inhibition, the addition of a MET inhibitor could restore sensitivity. Similarly, in cases of HER2 amplification, a HER2-targeted therapy could be beneficial.

Furthermore, targeting downstream signaling molecules in the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways could also be a viable strategy. Combination with inhibitors of MEK, AKT, or mTOR could provide a vertical blockade of these critical survival pathways, complementing the horizontal blockade of EGFR by this compound. Exploring these novel combinations in preclinical models will be crucial to identify the most effective synergistic partners and to guide the design of future clinical trials.

Structural Biology and Computational Chemistry of Jbj 04 125 02

Macromolecular Crystallography of EGFR-JBJ-04-125-02 Complexes

The structural basis for the allosteric inhibition by JBJ-04-125-02 has been investigated using X-ray crystallography, revealing its precise binding mode within the EGFR kinase domain. These studies have provided high-resolution snapshots of the complex, detailing the molecular interactions that underpin its selective inhibition.

High-Resolution Structural Analysis of Allosteric Binding Interactions

X-ray crystallographic data, notably from the Protein Data Bank (PDB) entry 6DUK, has defined the binding of this compound to the T790M mutant of EGFR mdpi.comresearchgate.netrcsb.org. This structure reveals that this compound binds to an allosteric pocket located adjacent to the ATP-binding site nih.gov. This pocket is formed by the outward conformation of the αC-helix, a hallmark of the inactive state of the EGFR kinase domain mdpi.comportlandpress.com. The compound also forms hydrogen bonds and pi-pi stacking interactions, which are crucial for its binding affinity and selectivity. For instance, the carbonyl group of Phe856, part of the DFG motif, forms hydrogen bonds with the hydroxyl groups of this compound, while the phenyl ring of the compound's 4-piperazinophenyl moiety engages in pi-pi stacking interactions with Phe723 in the P-loop mdpi.com. Co-crystal structures have also been determined for this compound in complex with EGFR T790M/V948R in the presence of AMP-PNP researchgate.net. While specific resolution data for 6DUK is not detailed in the provided snippets, related crystallographic studies of EGFR complexes often achieve resolutions of 1.8 Å or higher, enabling detailed atomic-level analysis chemrxiv.org.

Identification of Key Residues Mediating Ligand-Target Recognition

Structural analysis has identified several key amino acid residues within the EGFR kinase domain that are critical for the recognition and binding of this compound. These residues form specific interactions that stabilize the inhibitor in the allosteric pocket.

Phe856: Located within the DFG motif, Phe856 forms hydrogen bonds with the hydroxyl group of this compound, contributing to the compound's anchoring in the binding site mdpi.com.

Phe723: Situated in the P-loop, Phe723 engages in pi-pi stacking interactions with the phenyl ring of this compound, further stabilizing the complex mdpi.com.

Lys745 and E762: These residues have been implicated in molecular dynamics studies related to the compound's mechanism, highlighting their role in the conformational dynamics influenced by allosteric binding mdpi.comresearchgate.net.

Asp855, Lys745, and Met793: These residues have been identified in docking studies of related compounds, suggesting their potential involvement in the binding interactions of allosteric inhibitors targeting EGFR patsnap.com.

Molecular Dynamics Simulations and Free Energy Calculations

Computational methods, including molecular dynamics (MD) simulations and free energy calculations, have been instrumental in elucidating the dynamic behavior of EGFR upon allosteric inhibitor binding and in dissecting the energetic contributions to the inhibitory mechanism of this compound.

Elucidation of Inhibitory Mechanism Through Energetic Analysis

Free energy calculations, including Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM-GBSA), have been employed to quantify the binding affinities and understand the energetic basis of this compound's inhibitory action tandfonline.comnih.govresearchgate.nettandfonline.com. These calculations suggest that this compound exhibits enhanced potency compared to earlier allosteric inhibitors like EAI045 tandfonline.comnih.govresearchgate.nettandfonline.com. For instance, experimental binding affinities (ΔGexp) for EAI045 with EGFR mutants were reported as -8.54 and -11.70 Kcal/mol, while this compound showed a binding affinity of -13.16 Kcal/mol for the L858R/T790M mutant tandfonline.com. Density Functional Theory (DFT) calculations, specifically analyzing the energy difference between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) (HOMO-LUMO gap), also imply a stronger interaction of this compound within the EGFR active site compared to EAI045 tandfonline.comnih.govresearchgate.nettandfonline.com. These energetic analyses provide a molecular basis for the compound's potent inhibition and its favorable interactions within the target protein.

Structure-Activity Relationship (SAR) and Cheminformatics Approaches

The development of this compound involved structure-activity relationship (SAR) studies, building upon earlier allosteric EGFR inhibitors. Cheminformatics approaches have also been utilized to understand its properties and guide the design of related compounds.

This compound evolved from earlier inhibitors like EAI045, with structural modifications aimed at enhancing potency and efficacy as a single agent nih.govnih.govaacrjournals.org. Specifically, the incorporation of a phenylpiperazine moiety onto the isoindolinone core of EAI045 contributed to the improved activity of this compound nih.govnih.govaacrjournals.org. While detailed SAR tables are not presented here, this structural optimization highlights the importance of specific functional groups in achieving potent allosteric inhibition.

Cheminformatics tools have been applied to analyze the behavior and potential of this compound and related molecules. Molecular docking studies have been used to predict the binding modes of novel EGFR inhibitors, informing structural design chemrxiv.orgpatsnap.com. Furthermore, multitask deep neural network (MT-DNN) models have been developed to predict the inhibitory activity of various generations of EGFR inhibitors, including this compound, against different EGFR mutations, providing a computational framework for understanding structure-activity relationships nih.govacs.org. Kinome selectivity profiling, such as data obtained from KINOMEscan assays, has also been performed on this compound, assessing its interaction profile across a broad panel of kinases and indicating its selectivity researchgate.net.

Future Perspectives and Unaddressed Research Avenues for Jbj 04 125 02

Strategies for Addressing Potential On-Target and Off-Target Efficacy Limitations

While JBJ-04-125-02 exhibits potent activity against specific EGFR mutations, its efficacy can be limited by factors such as increased EGFR dimer formation, which can lead to drug resistance aacrjournals.orgnih.govaacrjournals.org. Future research should focus on strategies to overcome these on-target limitations. This could involve exploring combination therapies that modulate EGFR dimerization or investigating synergistic effects with other targeted agents that address different resistance mechanisms. For instance, combining this compound with agents that disrupt EGFR signaling downstream of the kinase domain or with immunotherapies could offer new avenues for enhanced efficacy nih.gov.

Furthermore, a deeper understanding of potential off-target interactions is crucial. While this compound is designed for mutant selectivity, comprehensive profiling across a broader range of kinases and cellular pathways is necessary to identify any unintended biological activities. Such investigations could reveal new therapeutic opportunities or inform strategies to mitigate potential toxicities, although safety and adverse effect profiles are outside the scope of this discussion.

Contextualization within the Evolving Landscape of Fourth-Generation EGFR Inhibitors

This compound is recognized as a fourth-generation EGFR inhibitor, a class designed to overcome resistance mechanisms, particularly the C797S mutation, which confers resistance to third-generation inhibitors like osimertinib (B560133) nih.govlarvol.comamegroups.org. The landscape of EGFR inhibitors is rapidly evolving, with multiple fourth-generation candidates in various stages of development, including EAI045, BLU-945, and TQB3804 nih.govamegroups.org.

This compound's unique allosteric mechanism distinguishes it from ATP-competitive inhibitors and offers a complementary approach. Its demonstrated synergy with osimertinib highlights the potential of combining different classes of inhibitors to achieve more robust and durable responses aacrjournals.orgnih.govaacrjournals.orgnih.gov. Future research should continue to position this compound within this dynamic landscape by comparative studies against emerging fourth-generation agents and by exploring its potential role in novel combination strategies that address the multifaceted nature of EGFR-driven resistance.

Investigation of Unexplored Biological Activities and Broader Target Interactions

Beyond its primary role as an EGFR inhibitor, there is potential to explore other biological activities or broader target interactions of this compound. While its selectivity for mutant EGFR is a key feature, understanding its effects on other members of the ErbB family or unrelated targets could uncover new therapeutic applications or potential liabilities. Preclinical studies have indicated its ability to inhibit downstream signaling pathways such as AKT and ERK1/2 phosphorylation medchemexpress.comglpbio.com. Further systematic investigation into its interactome and cellular pathway modulation could reveal previously unrecognized biological functions. Such research could also shed light on its efficacy in cancers driven by different signaling pathways or its potential to synergize with therapies targeting these alternative pathways.

Translational Research Pathways and Current Pre-Clinical Development Status

This compound has shown promising results in preclinical models, demonstrating anti-tumor activity and marked tumor regressions in genetically engineered mice harboring specific EGFR mutations medchemexpress.comglpbio.com. Its oral bioavailability and moderate half-life have also been characterized medchemexpress.com. Currently, this compound is primarily in the preclinical stage of development, with no reported clinical trials evaluating its efficacy in humans to date nih.govmdpi.com.

The translational pathway forward involves rigorous preclinical validation, including comprehensive pharmacokinetic and pharmacodynamic studies, as well as extensive toxicology assessments. Establishing robust preclinical models that accurately recapitulate human resistance mechanisms will be crucial for predicting clinical outcomes. Future research should focus on advancing this compound through the necessary stages of drug development, including IND-enabling studies, to facilitate its progression into clinical trials. Investigating its efficacy in combination therapies in more complex preclinical models, such as patient-derived xenografts (PDXs) or genetically engineered mouse models (GEMMs) that mimic acquired resistance, will be vital for its successful translation to the clinic.

Q & A

Q. What is the primary mechanism of action of JBJ-04-125-02 in targeting EGFR mutations?

this compound functions as a fourth-generation EGFR tyrosine kinase inhibitor (TKI) by targeting the C797S mutation, a common resistance mechanism to third-generation inhibitors like osimertinib. Methodologically, its mechanism can be validated through in vitro kinase inhibition assays and structural analyses (e.g., X-ray crystallography) to confirm binding to mutant EGFR domains .

Q. Which experimental models are recommended for preliminary efficacy testing of this compound?

Use patient-derived xenograft (PDX) models with EGFR L858R/T790M/C797S triple mutations to evaluate tumor suppression. In vitro studies should employ NSCLC cell lines harboring these mutations, with viability assays (e.g., MTT) to quantify IC50 values. Ensure consistency in cell culture conditions and dosing schedules to minimize variability .

Q. How should researchers ensure reproducibility in synthesizing and characterizing this compound?

Follow IUPAC guidelines for chemical synthesis, providing detailed protocols for purification (e.g., HPLC) and structural confirmation (e.g., NMR, mass spectrometry). Purity thresholds (>95%) and batch-to-batch consistency must be reported. Reference peer-reviewed synthetic pathways from primary literature to avoid unverified methods .

Advanced Research Questions

Q. What experimental designs are optimal for studying synergistic effects of this compound with osimertinib?

Adopt a factorial design to test monotherapy vs. combination therapy across varying dose ratios. Use Chou-Talalay synergy analysis to calculate combination indices (CI). In vivo studies should include pharmacokinetic profiling to assess drug-drug interactions and validate co-binding effects observed in structural studies .

Q. How can researchers resolve contradictions in reported IC50 values for this compound across studies?

Conduct meta-analyses to compare experimental conditions (e.g., cell line heterogeneity, assay duration, serum concentrations). Apply statistical tools like ANOVA to identify confounding variables. Cross-validate findings using orthogonal assays (e.g., Western blotting for EGFR phosphorylation) .

Q. What strategies mitigate acquired resistance to this compound in preclinical models?

Implement longitudinal studies with serial biopsies to track secondary mutations (e.g., EGFR L718Q). Use CRISPR-Cas9 screens to identify resistance pathways. Combinatorial approaches with MET or HER2 inhibitors should be explored to delay resistance .

Q. How should ethical considerations shape in vivo studies involving this compound?

Adhere to ARRIVE guidelines for animal welfare, including humane endpoints and sample size justification. For human-derived samples, obtain informed consent and IRB approval. Disclose conflicts of interest and data-sharing plans in publications .

Methodological and Data Analysis Questions

Q. What statistical methods are appropriate for analyzing this compound’s tumor growth inhibition in murine models?

Use mixed-effects models to account for repeated measurements and inter-animal variability. Kaplan-Meier survival curves with log-rank tests are essential for comparing treatment arms. Report effect sizes (e.g., hazard ratios) and confidence intervals to avoid overinterpretation of small datasets .

Q. How can researchers validate target engagement of this compound in clinical samples?

Employ pharmacodynamic biomarkers such as EGFR phosphorylation status (via ELISA or flow cytometry) in circulating tumor cells. Pair with PET imaging using EGFR-specific tracers (e.g., [11C]erlotinib) for real-time target engagement analysis .

Q. What criteria should guide the selection of control groups in this compound studies?

Include both vehicle controls and comparator TKIs (e.g., osimertinib) to contextualize efficacy. For in vitro work, use isogenic cell lines without EGFR mutations to confirm specificity. Randomization and blinding protocols must be documented to reduce bias .

Data Management and Reporting Standards

Q. How should raw data from this compound experiments be archived for reproducibility?

Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit datasets in repositories like Figshare or Zenodo with unique DOIs. Include metadata on experimental conditions, software versions (e.g., GraphPad Prism), and statistical scripts .

Q. What elements are critical for inclusion in the "Methods" section of this compound studies?

Detail synthesis protocols, in vivo dosing regimens, and assay validation steps. Reference the ARRIVE 2.0 checklist for animal studies. For structural analyses, provide PDB accession codes for crystallography data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
JBJ-04-125-02
Reactant of Route 2
JBJ-04-125-02

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.